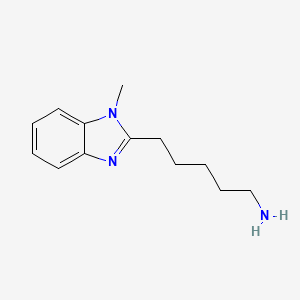![molecular formula C25H18ClN5O B2439318 N-(2-chlorophényl)-2-cyano-3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-ènamide CAS No. 1808405-57-3](/img/structure/B2439318.png)
N-(2-chlorophényl)-2-cyano-3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-ènamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-N-(2-chlorophenyl)-2-cyanoprop-2-enamide is a useful research compound. Its molecular formula is C25H18ClN5O and its molecular weight is 439.9. The purity is usually 95%.
BenchChem offers high-quality 3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-N-(2-chlorophenyl)-2-cyanoprop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-N-(2-chlorophenyl)-2-cyanoprop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bien sûr ! Voici une analyse complète des applications de recherche scientifique du « N-(2-chlorophényl)-2-cyano-3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-ènamide » :
Recherche anticancéreuse
Ce composé a montré un potentiel dans la recherche anticancéreuse en raison de sa capacité à inhiber des enzymes et des voies spécifiques impliquées dans la prolifération des cellules cancéreuses. Des études ont montré qu'il pouvait induire l'apoptose (mort cellulaire programmée) dans les cellules cancéreuses, ce qui en fait un candidat prometteur pour le développement de nouvelles thérapies contre le cancer .
Applications anti-inflammatoires
Des recherches ont démontré que ce composé possède des propriétés anti-inflammatoires significatives. Il peut inhiber la production de cytokines pro-inflammatoires et réduire l'inflammation dans divers modèles. Cela en fait un candidat potentiel pour le traitement des maladies inflammatoires telles que l'arthrite et la maladie inflammatoire de l'intestin .
Activité antimicrobienne
Le composé a été étudié pour ses propriétés antimicrobiennes. Il s'est révélé efficace contre une variété de pathogènes bactériens et fongiques. Cette activité antimicrobienne à large spectre suggère son utilisation potentielle dans le développement de nouveaux antibiotiques ou antifongiques .
Effets neuroprotecteurs
Des études ont exploré les effets neuroprotecteurs de ce composé, en particulier dans des modèles de maladies neurodégénératives telles que la maladie d'Alzheimer et la maladie de Parkinson. Il semble protéger les neurones du stress oxydatif et de l'apoptose, ce qui pourrait être bénéfique pour ralentir la progression de ces maladies .
Recherche antivirale
Des études récentes ont exploré le potentiel antiviral de ce composé. Il a montré une activité contre plusieurs virus, notamment la grippe et le virus de l'herpès simplex. Cela suggère qu'il pourrait être développé en nouveaux médicaments antiviraux.
Ces applications mettent en évidence le potentiel diversifié du « this compound » dans divers domaines de la recherche scientifique. Chaque application offre une voie unique pour des recherches et un développement supplémentaires.
Source Source Source Source : Source : Source : Source : Source
Propriétés
IUPAC Name |
3-(1-benzyl-3-pyridin-3-ylpyrazol-4-yl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN5O/c26-22-10-4-5-11-23(22)29-25(32)20(14-27)13-21-17-31(16-18-7-2-1-3-8-18)30-24(21)19-9-6-12-28-15-19/h1-13,15,17H,16H2,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHPSWPCISMIGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CN=CC=C3)C=C(C#N)C(=O)NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-butyl-3-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2439235.png)
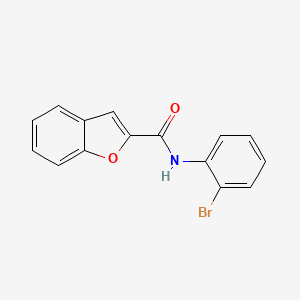
![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2439237.png)
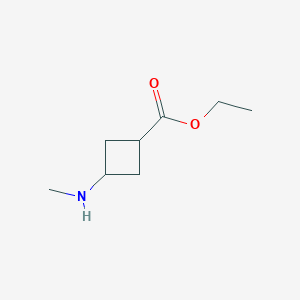
![ethyl 6-acetyl-2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2439239.png)
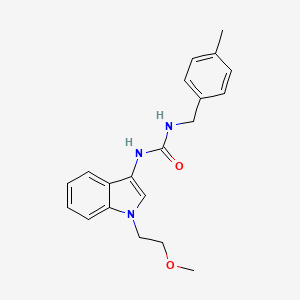
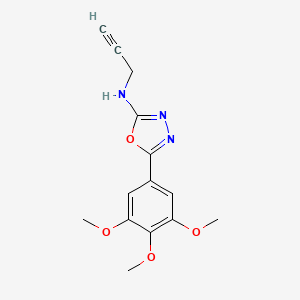
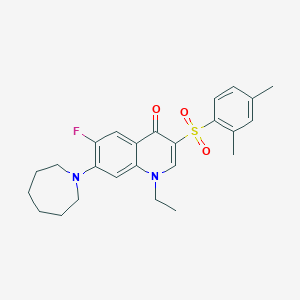
![N-[(2Z)-3-(2-ethoxyethyl)-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide](/img/structure/B2439248.png)
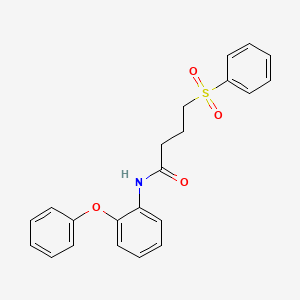
![4-(morpholin-4-ylsulfonyl)-N-{[4-(4-nitrophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2439250.png)


